3-Isothiocyanatooxetane
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Overview
Description
3-Isothiocyanatooxetane is a unique organic compound characterized by the presence of both an isothiocyanate group and an oxetane ring The isothiocyanate group is known for its reactivity and biological activity, while the oxetane ring is a strained four-membered cyclic ether that imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatooxetane typically involves the reaction of an oxetane derivative with a suitable isothiocyanate precursor. One common method is the reaction of oxetane with thiophosgene or its derivatives in the presence of a base. Another approach involves the use of isocyanides and elemental sulfur, catalyzed by amine bases such as DBU, under moderate heating conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the one-pot synthesis from primary amines under aqueous conditions. This method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatooxetane undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas or other substituted derivatives
Scientific Research Applications
3-Isothiocyanatooxetane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Isothiocyanatooxetane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group can react with thiol and amine groups in proteins, affecting their function and leading to various biological effects. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target and inhibit specific enzymes or pathways .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: 3-Isothiocyanatooxetane is unique due to the presence of the oxetane ring, which imparts additional strain and reactivity compared to other isothiocyanates. This makes it a valuable compound for applications requiring high reactivity and specificity. Other isothiocyanates, such as phenyl isothiocyanate and sulforaphane, are well-known for their biological activities but lack the unique structural features of this compound .
Properties
CAS No. |
2825007-76-7 |
---|---|
Molecular Formula |
C4H5NOS |
Molecular Weight |
115.16 g/mol |
IUPAC Name |
3-isothiocyanatooxetane |
InChI |
InChI=1S/C4H5NOS/c7-3-5-4-1-6-2-4/h4H,1-2H2 |
InChI Key |
FEQDNEILWPONQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N=C=S |
Origin of Product |
United States |
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